benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic benzofuranone derivative characterized by a Z-configured benzylidene moiety at the 2-position of the benzofuran ring and a benzyloxyacetate ester at the 6-position. The 2-chlorobenzylidene substituent introduces steric and electronic effects critical for biological activity, particularly in microtubule destabilization, as observed in structurally related compounds . The Z-configuration of the exocyclic double bond is essential for maintaining planarity and optimal interaction with biological targets, such as tubulin’s colchicine-binding site .
Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have confirmed the stereochemical assignment of similar benzofuranone derivatives, ensuring structural accuracy .
Properties
Molecular Formula |
C24H17ClO5 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C24H17ClO5/c25-20-9-5-4-8-17(20)12-22-24(27)19-11-10-18(13-21(19)30-22)28-15-23(26)29-14-16-6-2-1-3-7-16/h1-13H,14-15H2/b22-12- |
InChI Key |
LCXQKVDESTYNDD-UUYOSTAYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4Cl)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4Cl)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves the condensation of 2-chlorobenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The final product is typically isolated through filtration, followed by drying and packaging for further use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo oxidation reactions, particularly at the benzylidene and benzofuran moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the carbonyl groups to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The target compound belongs to a family of benzofuran-3(2H)-one derivatives modified at the 2- and 6-positions. Key structural variations include substituents on the benzylidene ring and the ester group. Below is a systematic comparison:
Table 1: Structural Comparison of Benzofuranone Derivatives
*Estimated based on structural similarity.
Key Observations:
Substituent Effects on Activity: The 2-chlorobenzylidene group in the target compound likely enhances tubulin binding compared to 3-fluorobenzylidene () due to chlorine’s stronger electron-withdrawing effect and larger van der Waals radius, improving hydrophobic interactions .
Biological Selectivity: Analogues with indole or dichlorobenzyl substituents () demonstrate nanomolar potency against acute lymphoblastic leukemia (ALL) cells, highlighting the importance of aromatic bulk at the 2-position .
Q & A
Q. What are the established synthetic routes for benzyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate, and what critical parameters influence yield and purity?
The synthesis typically involves:
- Condensation reactions to form the benzylidene moiety, requiring precise temperature control (60–80°C) and anhydrous conditions .
- Esterification of the hydroxyl group on the benzofuran core using benzyloxyacetyl chloride, with reaction times optimized between 4–6 hours .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the Z-isomer . Key parameters include solvent polarity (e.g., THF vs. DMF), catalyst selection (e.g., NaH for deprotonation), and inert atmosphere maintenance to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the Z-configuration of the benzylidene double bond (δ 6.8–7.2 ppm for aromatic protons; coupling constants <i>J</i> = 10–12 Hz for trans-olefinic protons excluded) .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves the Z-configuration and hydrogen-bonding networks, with R-factors < 0.05 for high-confidence models .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]<sup>+</sup> at <i>m/z</i> 452.08) .
Q. What preliminary biological screening methods are recommended to assess its pharmacological potential?
- In vitro binding assays : Surface Plasmon Resonance (SPR) or fluorescence polarization to evaluate affinity for targets like kinases or GPCRs .
- Antioxidant activity : DPPH radical scavenging assays (IC50 values compared to ascorbic acid) .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 thresholds < 50 µM indicating potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity and yield during synthesis?
- DoE (Design of Experiments) : Systematic variation of temperature, solvent (e.g., DMF for faster kinetics vs. THF for selectivity), and catalyst loading to identify Pareto-optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while improving yield by 15–20% .
- Additive screening : Use of molecular sieves to scavenge water or TEMPO to suppress side reactions .
Q. What computational strategies validate the Z-configuration and predict bioactivity?
- DFT calculations : Compare experimental NMR shifts with theoretical values (B3LYP/6-311+G(d,p) basis set) to confirm stereochemistry .
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like COX-2 or HIV-1 protease, with docking scores < −7.0 kcal/mol indicating strong interactions .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl vs. OMe) with bioactivity trends .
Q. How are crystallographic data contradictions resolved, particularly for disordered regions or twinned crystals?
- SHELXD/SHELXE : Employ dual-space algorithms to phase problematic datasets, especially for twinned crystals .
- Twin refinement : Use HKLF 5 format in SHELXL to model twin laws (e.g., two-fold rotation) and improve Rmerge values .
- Dynamic disorder modeling : Apply PART and SIMU instructions in SHELXL to refine mobile benzyl groups .
Q. What methodologies address discrepancies between experimental and theoretical spectroscopic data?
- Impurity profiling : LC-MS or GC-MS identifies byproducts (e.g., E-isomer or hydrolyzed esters) causing NMR shifts .
- Solvent effect simulations : Include PCM (Polarizable Continuum Model) in DFT calculations to account for solvent-induced shifts .
- Variable-temperature NMR : Detects conformational exchange broadening (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
